



Application Note: Using CTTHWGFTLC to Modulate Gelatin Degradation in Cancer Cell Invasion Assays

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Compound of Interest		
Compound Name:	CTTHWGFTLC, CYCLIC	
Cat. No.:	B15578540	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular invasion is a critical process in cancer metastasis, characterized by the degradation of the extracellular matrix (ECM).[1] Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are key enzymes that break down ECM components like type IV collagen, a major component of the basement membrane.[2][3] The cyclic peptide CTTHWGFTLC is known to be an inhibitor of both MMP-2 and MMP-9.[4] By targeting these gelatinases, CTTHWGFTLC can prevent the migration and invasion of tumor and endothelial cells, making it a valuable tool for cancer research and a potential therapeutic agent.[4] This application note provides a detailed protocol for utilizing the CTTHWGFTLC peptide in an in situ gelatin degradation assay to quantify its inhibitory effects on cancer cell invasion.

Principle of the Assay

The in situ gelatin degradation assay is a well-established method to visualize and quantify the proteolytic activity of invasive cells.[5][6] Cells are cultured on coverslips coated with a thin layer of fluorescently labeled gelatin. Invasive cells form specialized protrusions called invadopodia, which secrete MMPs to degrade the surrounding matrix.[1][5] This degradation results in dark, non-fluorescent areas within the bright fluorescent gelatin layer.[5] The size of these degraded areas directly correlates with the gelatinolytic activity of the cells. By treating



cells with CTTHWGFTLC and comparing the degradation to untreated controls, researchers can precisely quantify the peptide's inhibitory effect on MMP activity and cell invasion.

Experimental Protocols

Protocol 1: Preparation of Fluorescent Gelatin-Coated Coverslips

This protocol details the steps for coating sterile glass coverslips with a fluorescent gelatin matrix, ready for cell culture.

Materials:

- 18 mm round glass coverslips
- Sterile 12-well tissue culture plates
- Poly-L-lysine solution (50 μg/mL in sterile PBS)
- Glutaraldehyde solution (0.5% in sterile PBS)
- Oregon Green™ 488 conjugated gelatin (or other fluorescently labeled gelatin)
- Sterile Phosphate-Buffered Saline (PBS)
- Sterile deionized water
- 70% Ethanol

Procedure:

- Place sterile 18 mm glass coverslips into the wells of a 12-well plate.
- Add 1 mL of 50 µg/mL Poly-L-lysine solution to each well, ensuring coverslips are fully submerged. Incubate for 20 minutes at room temperature.
- Aspirate the Poly-L-lysine solution and wash the coverslips three times with sterile PBS.[5]
- Add 1 mL of 0.5% glutaraldehyde solution to each well and incubate for 15 minutes.



- Aspirate the glutaraldehyde and wash the coverslips thoroughly three times with sterile PBS.
 [5]
- Prepare the fluorescent gelatin solution (e.g., 0.1-0.2 mg/mL in sterile PBS).[5][7] On a sterile surface like parafilm, place a 30-50 μL drop of the gelatin solution.[5]
- Using sterile forceps, carefully invert a prepared coverslip onto the gelatin drop and incubate for 20 minutes at room temperature, protected from light.[5]
- Place the coverslips back into the 12-well plate, gelatin-side up.
- Gently wash the coverslips three times with sterile PBS.
- To quench any remaining glutaraldehyde, add 1 mL of sterile cell culture medium to each well and incubate for at least 30 minutes at 37°C.[8]
- The coverslips are now ready for cell seeding. They can be used immediately or stored at 4°C in PBS for up to two weeks, protected from light.[6]

Protocol 2: In Situ Gelatin Degradation Assay with CTTHWGFTLC

This protocol describes how to seed cells onto the prepared coverslips and treat them with CTTHWGFTLC to assess its impact on gelatin degradation.

Materials:

- Gelatin-coated coverslips in a 12-well plate
- Invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells)
- Complete cell culture medium
- Serum-free cell culture medium
- CTTHWGFTLC peptide, stock solution (e.g., 1 mM in sterile water or DMSO)
- Scrambled control peptide, stock solution (e.g., 1 mM)



- Vehicle control (e.g., sterile water or DMSO)
- Paraformaldehyde (4% in PBS) for cell fixation
- DAPI or Hoechst stain for nuclear counterstaining

Procedure:

- Aspirate the quenching medium from the wells containing the gelatin-coated coverslips.
- Trypsinize and count the cells. Seed the cells onto the coverslips at a density of 2-5 x 10⁴ cells per well in complete medium.
- Allow cells to attach and spread for 4-6 hours in a 37°C, 5% CO₂ incubator.
- Prepare treatment media. Dilute the CTTHWGFTLC peptide, scrambled peptide, and vehicle control to their final desired concentrations (e.g., 1 μ M, 10 μ M, 100 μ M) in serum-free or low-serum medium.
- Gently aspirate the medium from the wells and replace it with the prepared treatment media.
- Incubate the cells for 12-24 hours to allow for gelatin degradation. The optimal time should be determined empirically for the specific cell line.
- After incubation, aspirate the medium and wash the cells twice with PBS.
- Fix the cells by adding 1 mL of 4% paraformaldehyde to each well and incubating for 20-30 minutes at room temperature.[5]
- · Wash the cells three times with PBS.
- Counterstain the cell nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes.
- Wash the coverslips a final three times with PBS.
- Using forceps, carefully mount the coverslips onto glass microscope slides using an antifade mounting medium.



Protocol 3: Image Acquisition and Quantification

This protocol outlines the process for capturing images and analyzing the data to determine the extent of gelatin degradation.

Materials:

- Fluorescence microscope with appropriate filters (e.g., for DAPI and FITC/GFP).
- Image analysis software (e.g., ImageJ/Fiji).

Procedure:

- Using the fluorescence microscope, capture images from multiple random fields of view for each experimental condition. Use the DAPI channel to focus on the cells and the FITC/GFP channel to visualize the fluorescent gelatin matrix.
- Areas of gelatin degradation will appear as dark, non-fluorescent spots or "holes" in the bright green gelatin layer.
- Quantification using ImageJ/Fiji: a. Open the image file of the gelatin channel. b. Convert the
 image to 8-bit. c. Use the "Threshold" tool to create a binary image where the dark, degraded
 areas are selected. d. Use the "Analyze Particles" function to measure the total area of
 degradation in the image. e. Count the number of cells in the corresponding DAPI image for
 the same field of view. f. Calculate the degradation per cell by dividing the total degradation
 area by the number of cells.
- Repeat this process for all captured images and calculate the mean degradation area per cell for each treatment condition.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the control and CTTHWGFTLC-treated groups.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between experimental groups.



Table 1: Effect of CTTHWGFTLC on Gelatin Degradation by MDA-MB-231 Cells

Treatment Group	Concentration (μM)	Mean Degradation Area (µm²/cell)	Standard Deviation	p-value (vs. Vehicle)
Vehicle Control	-	152.4	± 25.1	-
Scrambled Peptide	100	148.9	± 23.8	> 0.05
CTTHWGFTLC	10	95.3	± 15.5	< 0.05
CTTHWGFTLC	50	58.1	± 9.7	< 0.01
CTTHWGFTLC	100	25.6	± 6.2	< 0.001

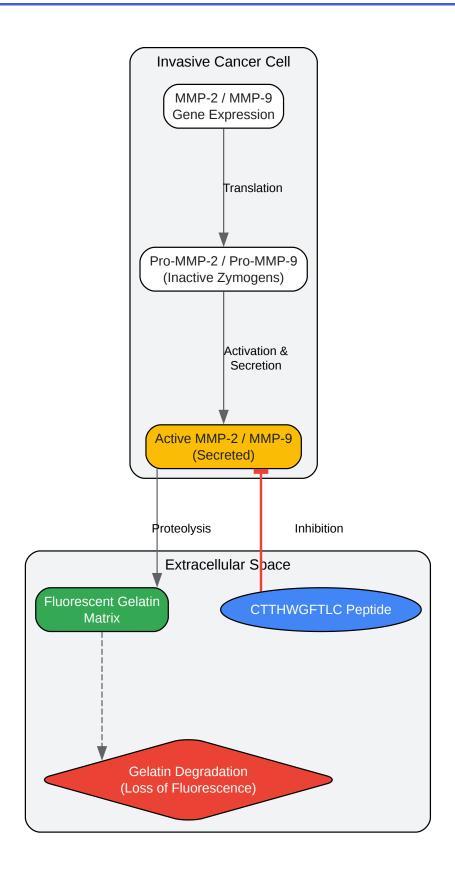
Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

Hypothesized Signaling and Mechanism of Action

The CTTHWGFTLC peptide is proposed to inhibit gelatin degradation by directly targeting and inhibiting secreted MMP-2 and MMP-9, key enzymes responsible for breaking down the gelatin matrix. Prohibitins, which have been implicated in regulating signaling pathways like Ras/Raf/MEK/ERK, may also play a role, although the primary mechanism for this specific peptide is direct MMP inhibition.[4][9]





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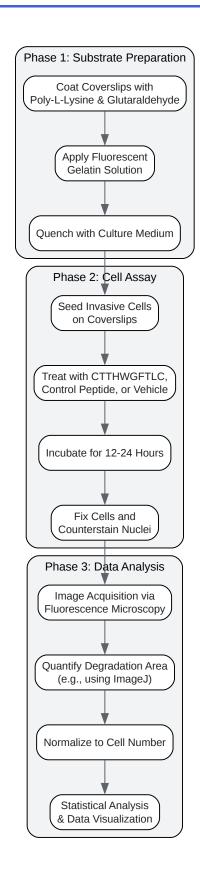
Caption: Mechanism of CTTHWGFTLC-mediated inhibition of gelatin degradation.



Experimental Workflow

The overall experimental process follows a logical sequence from substrate preparation to final data analysis.





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Caption: Workflow for the in situ gelatin degradation assay.



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